molecular formula C13H22N4O2 B2831543 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034439-05-7

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2831543
CAS RN: 2034439-05-7
M. Wt: 266.345
InChI Key: MGDAFBDILVWDLD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . These highly unstable compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .

Scientific Research Applications

Carbonic Anhydrase-II Inhibitors

A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Alzheimer’s Disease Treatment

The compound was fully characterized and computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .

Anticancer Activity

Detailed biological studies suggested that certain derivatives of the compound induced the apoptosis of BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by these derivatives occurred in a concentration-dependent manner .

Cytotoxic Activities

The resulting findings showed that 1,2,4-triazole hybrids had weak to high cytotoxic activities against two tumor cell lines .

Selectivity Against Cancer Cell Lines

Most of the synthesized compounds have proper selectivity against cancer cell lines .

Large-Scale Synthesis

The compound was synthesized via several key process improvements compared to the original process . The new process features several key process improvements: MeCN was found as a new reaction solvent, replacing the previously used undesired 1,4-dioxane; the CuI/DMCHDA catalyst system was successfully replaced by inexpensive Cu2O in the absence of any ligand; the amounts of 1H-1,2,3-triazole and K2CO3 were both drastically decreased compared to the original route .

properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-10(2)12(9-17-14-5-6-15-17)16-13(18)11-3-7-19-8-4-11/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDAFBDILVWDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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